![molecular formula C22H25N3OS B2547625 3-cyclohexyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide CAS No. 863594-32-5](/img/structure/B2547625.png)
3-cyclohexyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Thiazolo[3,2-a]pyrimidines and thiazolo[5,4-b]pyridines are types of heterocyclic compounds that have been studied for their potential medicinal properties . They are considered promising scaffolds for the design of new medicines, including anticancer drugs . The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .
Synthesis Analysis
Various synthetic approaches to thiazolo[3,2-a]pyrimidine derivatives have been reported . Among them, the most widely known method is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . For thiazolo[5,4-b]pyridines, they were efficiently prepared in several steps from commercially available substances in moderate to good yields .Molecular Structure Analysis
The thiazolo[3,2-a]pyrimidine ring system is structurally similar to purine, which may be utilized in the design of structures capable of effectively binding to biological targets . The 5H-Thiazolo[3,2-a]pyrimidin-3(2H)-one derivatives possess an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .Chemical Reactions Analysis
The chemical reactions of these compounds often involve functionalization of the active methylene group . For example, compounds reacted with 1,4-dithiane-2,5-diol to produce derivatives which showed a high inhibitory activity against tumor cells .Mechanism of Action
While the mechanism of action of the specific compound you’re asking about is not known, thiazolo[3,2-a]pyrimidines and thiazolo[5,4-b]pyridines have been found to show potent inhibitory activity against various biological targets . For example, some compounds showed potent PI3K inhibitory activity .
Future Directions
Given the promising biological activities of thiazolo[3,2-a]pyrimidines and thiazolo[5,4-b]pyridines, future research may focus on the design and synthesis of new derivatives with improved potency and selectivity . Further studies are also needed to elucidate the mechanisms of action of these compounds.
properties
IUPAC Name |
3-cyclohexyl-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3OS/c1-15-9-11-17(21-25-18-8-5-13-23-22(18)27-21)14-19(15)24-20(26)12-10-16-6-3-2-4-7-16/h5,8-9,11,13-14,16H,2-4,6-7,10,12H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QROOBMDNHCKZKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)CCC4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclohexyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.